
5-Méthyl-2-(tributylstannyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Methyl-2-(tributylstannyl)pyridine and related compounds often involves the reaction of specific pyridine derivatives with other chemical agents. For instance, Fenton et al. (1985) reported the synthesis of a similar compound, 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane (Fenton, Moody, Casellato, Vigato, & Graziani, 1985). Another relevant synthesis process is described by Sauer and Heldmann (1998), who used Ethynyltributyltin in cycloaddition reactions to synthesize functionalized pyridines, highlighting a method potentially applicable to 5-Methyl-2-(tributylstannyl)pyridine (Sauer & Heldmann, 1998).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(tributylstannyl)pyridine can be inferred from similar compounds. Michalski et al. (2005) described the X-ray structure of 2-phenylazo-5-nitro-6-methyl-pyridine, highlighting the planarity of the pyridine and phenyl rings and the significance of non-classical hydrogen interaction in the crystal structure (Michalski, Kucharska, Wandas, Hanuza, Waśkowska, Ma̧czka, Talik, Olejniczak, & Potrzebowski, 2005). Such detailed structural insights are crucial for understanding the chemical behavior of 5-Methyl-2-(tributylstannyl)pyridine.
Chemical Reactions and Properties
5-Methyl-2-(tributylstannyl)pyridine, like its analogs, participates in various chemical reactions. For example, Hadad et al. (2011) studied the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which involved a reaction between 2-(tributylstannyl)pyridine and other reactants (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011). Such reactions demonstrate the versatility and reactivity of 5-Methyl-2-(tributylstannyl)pyridine in synthesizing complex molecules.
Physical Properties Analysis
The physical properties of 5-Methyl-2-(tributylstannyl)pyridine can be gleaned from related compounds. Bunten and Kakkar (1996) investigated the optical absorption, fluorescence, and electrical conductivity of pyridine-based compounds, providing insights into the photophysical properties that could be relevant for 5-Methyl-2-(tributylstannyl)pyridine (Bunten & Kakkar, 1996).
Applications De Recherche Scientifique
Réactifs organostanneux
La 5-Méthyl-2-(tributylstannyl)pyridine est un réactif organostanneux . Les réactifs organostanneux sont utilisés en chimie organique pour diverses réactions, notamment les réactions de couplage et les transformations de composés organiques .
Réactions de couplage croisé de Stille
Ce composé est utilisé dans les réactions de couplage croisé de Stille . La réaction de Stille est un outil puissant en synthèse organique pour créer des liaisons carbone-carbone entre deux fragments organiques .
Synthèse des oxazolidinones de 2-aminopyridine
Bien que non mentionné directement pour la this compound, des composés tributylstannyl apparentés ont été utilisés dans la synthèse des oxazolidinones de 2-aminopyridine . Ces composés sont des inhibiteurs puissants et sélectifs de la tankyrase .
Synthèse de la canagliflozine
De même, des composés tributylstannyl apparentés ont été utilisés dans la synthèse de la canagliflozine , un nouvel inhibiteur du cotransporteur de glucose dépendant du sodium
Safety and Hazards
5-Methyl-2-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .
Mécanisme D'action
Target of Action
5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .
Biochemical Pathways
It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.
Pharmacokinetics
Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .
Result of Action
The primary result of the action of 5-Methyl-2-(tributylstannyl)pyridine is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 5-Methyl-2-(tributylstannyl)pyridine can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .
Propriétés
IUPAC Name |
tributyl-(5-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAZAWWAXIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456405 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189195-41-3 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


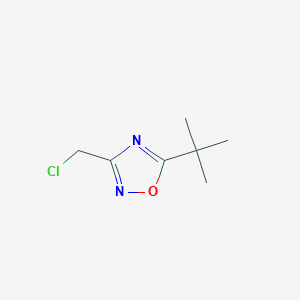

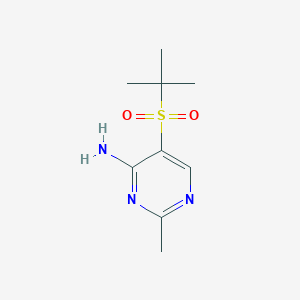
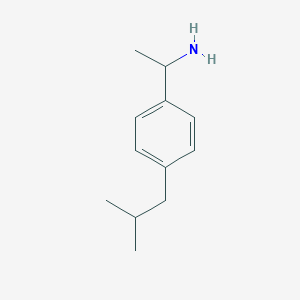

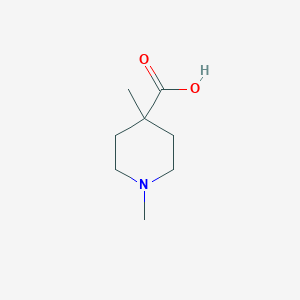
![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

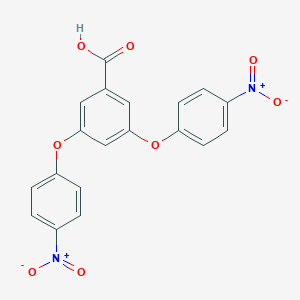
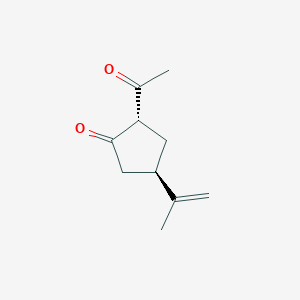
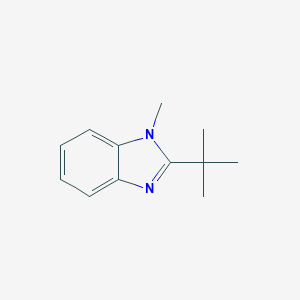
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

